3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and trimethoxyphenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent, such as methyl iodide, under basic conditions to form 2,4-dichlorophenoxy methyl ether.
Coupling with benzamide: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide: Similar structure but with dimethylphenyl instead of trimethoxyphenyl.
2-(2,4-dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
Uniqueness
3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both dichlorophenoxy and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO5/c1-28-20-11-17(12-21(29-2)22(20)30-3)26-23(27)15-6-4-5-14(9-15)13-31-19-8-7-16(24)10-18(19)25/h4-12H,13H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRRYKNEQWKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.